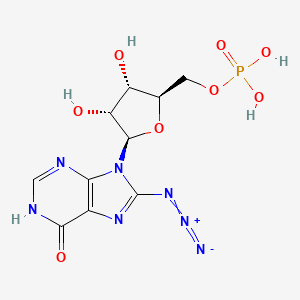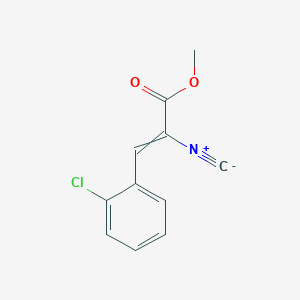
Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, an isocyanate group, and an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate typically involves the reaction of 2-chlorobenzaldehyde with methyl isocyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amines or thiols, leading to the formation of urea or thiourea derivatives. These reactions can modulate the activity of enzymes or other proteins, thereby influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-bromophenyl)-2-isocyanoprop-2-enoate
- Methyl 3-(2-fluorophenyl)-2-isocyanoprop-2-enoate
- Methyl 3-(2-methylphenyl)-2-isocyanoprop-2-enoate
Uniqueness
Methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
76202-92-1 |
|---|---|
Formule moléculaire |
C11H8ClNO2 |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
methyl 3-(2-chlorophenyl)-2-isocyanoprop-2-enoate |
InChI |
InChI=1S/C11H8ClNO2/c1-13-10(11(14)15-2)7-8-5-3-4-6-9(8)12/h3-7H,2H3 |
Clé InChI |
UHHYUGWASHABEX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC=CC=C1Cl)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


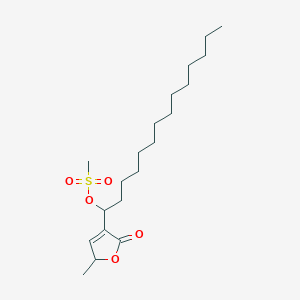

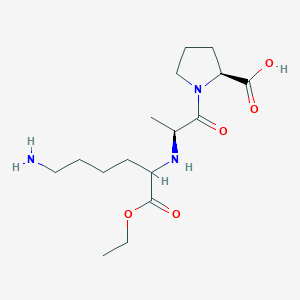

![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
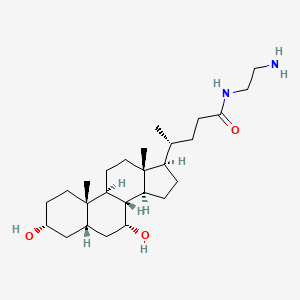



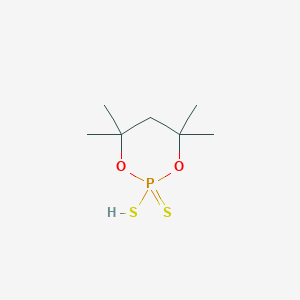
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)

silane](/img/structure/B14445632.png)
